Devaleryl Valsartan Impurity

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXSCTCKWRSTHJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

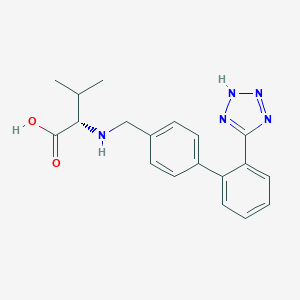

What is the chemical structure of Devaleryl Valsartan Impurity?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Devaleryl Valsartan Impurity, a critical process impurity and key intermediate in the synthesis of the widely prescribed antihypertensive drug, Valsartan. Understanding the chemical properties, synthesis, and analytical characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Chemical Structure and Identification

This compound, also known as Valsartan Impurity B, is structurally similar to Valsartan, lacking the N-pentanoyl (valeryl) group.[1] Its chemical identity is well-established and characterized by the following identifiers:

-

IUPAC Name: (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine[2][3]

Chemical Structure:

Chemical structure of this compound.

Relationship to Valsartan

This compound is a crucial precursor in the synthesis of Valsartan. The final step in many synthetic routes to Valsartan involves the N-acylation of this compound with valeryl chloride or a related activated derivative of valeric acid. Therefore, incomplete reaction or hydrolysis of Valsartan can lead to the presence of this impurity in the final drug substance. Its monitoring and control are essential for ensuring the purity of Valsartan.

Synthetic relationship between this compound and Valsartan.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Physicochemical Properties | ||

| CAS Number | 676129-92-3 | [2][4] |

| Molecular Formula | C₁₉H₂₁N₅O₂ | [2][4] |

| Molecular Weight | 351.40 g/mol | [2][4] |

| Boiling Point (Predicted) | 598.2 ± 60.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [5] |

| TPSA (Topological Polar Surface Area) | 103.79 Ų | [4] |

| LogP (Octanol-water partition coefficient) | 2.7325 | [4] |

| Analytical Data | ||

| HPLC Retention Time | ~5.41 minutes | [2] |

| Relative Retention Time (vs. Valsartan) | 0.76 | [2] |

| Mass Spectrometry (m/z) | Expected [M+H]⁺: 352.17 | N/A |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, synthesized from available literature.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for the separation and quantification of this compound from Valsartan and other related substances.[2][4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3V, (150 x 4.6) mm, 5 µm particle size.[2]

-

Mobile Phase:

-

Solvent A: 0.1% Orthophosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient program would be as follows:

Time (min) % Solvent B 0 10 5 10 20 60 40 60 41 10 | 50 | 10 |

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Note: This is a representative method; specific conditions may need to be optimized for individual systems and sample matrices.

Mass Spectrometry (MS)

LC-MS is a powerful tool for the identification and confirmation of this compound.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 352.17.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl ring system, the methylene protons of the benzyl group, the methine and methyl protons of the valine moiety, and the protons of the tetrazole ring. The absence of signals corresponding to the pentanoyl group will differentiate it from Valsartan.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all 19 carbon atoms in the molecule, further confirming its structure.

Reference standards of this compound are commercially available and are typically provided with a Certificate of Analysis that includes detailed characterization data from these analytical techniques.[6]

Synthesis and Purification

This compound is synthesized as a key intermediate in the production of Valsartan. A general synthetic approach involves the reaction of (S)-methyl 2-amino-3-methylbutanoate with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by tetrazole formation and hydrolysis of the methyl ester.

Purification of this compound can be achieved through standard techniques such as recrystallization or column chromatography to obtain a high-purity reference standard for analytical purposes.

Conclusion

A thorough understanding of the chemical structure, properties, and analytical behavior of this compound is critical for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Valsartan. The information and protocols provided in this guide serve as a valuable resource for these activities, ultimately contributing to the safety and quality of this important medication.

References

An In-depth Technical Guide on the Origin and Formation of Devaleryl Valsartan Impurity in Valsartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and formation of Devaleryl Valsartan Impurity, a critical process-related impurity and degradation product in the synthesis of the angiotensin II receptor antagonist, valsartan. A detailed examination of the chemical structure and formation mechanism through hydrolysis is presented. This guide summarizes quantitative data from forced degradation studies, offering insights into the conditions that promote the formation of this impurity. Detailed experimental protocols for the detection and quantification of this compound using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are provided. Furthermore, this document includes visual representations of the formation pathway and analytical workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in their efforts to control and monitor this impurity in valsartan active pharmaceutical ingredient (API) and finished drug products.

Introduction

Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine, is a widely prescribed medication for the treatment of hypertension and heart failure. The synthesis of valsartan is a multi-step process that can lead to the formation of various impurities. Regulatory bodies worldwide mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.

One such critical impurity is Devaleryl Valsartan, also known as Valsartan Impurity B.[1][2] Chemically, it is (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine.[3] This impurity is structurally similar to valsartan but lacks the N-pentanoyl (valeryl) group. Its presence in the final API can indicate inadequate control during the synthesis or degradation of the drug substance under certain conditions. This guide delves into the origins and mechanisms of this compound formation, providing technical details essential for its control.

Chemical Structure and Identification

The chemical structures of valsartan and this compound are presented below.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |

| Valsartan | [Insert Image of Valsartan Structure] | C₂₄H₂₉N₅O₃ | 435.52 g/mol | 137862-53-4 |

| This compound | [Insert Image of this compound Structure] | C₁₉H₂₁N₅O₂ | 351.40 g/mol | 676129-92-3 |

Caption: Chemical structures and properties of Valsartan and this compound.

Origin and Formation Mechanism

The primary route for the formation of this compound is the hydrolysis of the amide bond in the valsartan molecule.[1][2] This reaction can occur during the synthesis process, particularly in steps involving acidic or basic conditions, or as a degradation pathway for the valsartan drug substance and product.

Hydrolysis of the Amide Bond

The formation of this compound proceeds via the cleavage of the N-pentanoyl group from the valsartan molecule. This is a classic example of amide hydrolysis.

Under acidic conditions, the carbonyl oxygen of the amide group in valsartan is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the cleavage of the carbon-nitrogen bond and the formation of Devaleryl Valsartan and valeric acid.[4][5]

Caption: Acid-catalyzed hydrolysis of valsartan to form Devaleryl Valsartan.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. Several studies have demonstrated the formation of this compound under various stress conditions, particularly acidic hydrolysis.

The following table summarizes the quantitative data on the degradation of valsartan, which can lead to the formation of this compound, under different forced degradation conditions.

| Stress Condition | Temperature | Duration | Concentration of Stress Agent | Degradation of Valsartan (%) | Reference |

| Acidic Hydrolysis | 60 °C | 6 hours | 1 M HCl | 23.61 | [6] |

| Acidic Hydrolysis | Room Temp | 2 hours | 0.75 N & 1.5 N HCl | No significant degradation | [1] |

| Acidic Hydrolysis | Reflux (358 K) | 3 hours | 1 M HCl | Degradation observed by LC-MS | [7] |

| Alkaline Hydrolysis | 60 °C | 6 hours | 1 M NaOH | No significant degradation | [6] |

| Oxidative Stress | 60 °C | 6 hours | 7% H₂O₂ | 19.77 | [6] |

| Thermal Degradation | 60 °C | 6 hours | - | No significant degradation | [6] |

Caption: Summary of quantitative data from forced degradation studies of valsartan.

Experimental Protocols

Accurate detection and quantification of this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common analytical techniques employed.

HPLC Method for Quantification

A stability-indicating HPLC method can be used for the determination of valsartan and its degradation products, including Devaleryl Valsartan.

-

Chromatographic System:

-

Column: Inertsil ODS-3 (4.0 x 125 mm, 5 µm particle size)[6] or Symmetry C18 (250mm × 4.6mm, 5μ)[1]

-

Mobile Phase: A mixture of 50 mM sodium dihydrogen phosphate (pH adjusted to 2.6 with phosphoric acid) and methanol in a ratio of 35:65 (v/v).[6] Alternatively, a mobile phase of 0.02 mM sodium dihydrogen orthophosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a ratio of 58:42 (v/v) can be used.[1]

-

Flow Rate: 1.0 mL/min[6]

-

Detector: Diode Array Detector (DAD) at 254 nm[6]

-

Column Temperature: Ambient

-

-

Sample Preparation:

-

Prepare a stock solution of the valsartan sample in the mobile phase.

-

For forced degradation studies, treat the stock solution with the respective stressor (e.g., 1 M HCl).

-

After the specified duration and temperature, neutralize the solution if necessary.

-

Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

-

UPLC-MS/MS Method for Identification and Quantification

UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for the identification and trace-level quantification of impurities.

-

Chromatographic System:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. For valsartan and its degradation products, both modes have been used.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

-

MS/MS Transitions: For quantification, specific precursor-to-product ion transitions are monitored. For valsartan, a transition of m/z 434.5 -> 255.5 (in negative mode) has been reported.[8][9] The specific transition for Devaleryl Valsartan would be determined by direct infusion or analysis of a reference standard.

-

Caption: General analytical workflow for this compound.

Control Strategies

Controlling the formation of this compound requires careful management of the valsartan synthesis process and storage conditions.

-

Process Control:

-

pH Control: Avoid strongly acidic conditions, especially at elevated temperatures, during the synthesis and work-up steps.

-

Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.

-

Reaction Time: Optimize reaction times to ensure complete conversion while minimizing the exposure of the product to harsh conditions.

-

Purification: Employ appropriate purification techniques, such as crystallization, to effectively remove any formed this compound from the final API.

-

-

Storage and Handling:

-

Store valsartan API and drug products in well-closed containers, protected from high humidity and extreme temperatures.

-

Formulation studies should assess the potential for degradation and select appropriate excipients that do not promote hydrolysis.

-

Conclusion

This compound is a significant process-related impurity and degradation product in valsartan manufacturing. Its formation is primarily attributed to the hydrolysis of the amide bond in the valsartan molecule, a reaction that is accelerated by acidic conditions and elevated temperatures. Robust analytical methods, such as HPLC and UPLC-MS, are essential for the accurate detection and quantification of this impurity. By implementing stringent process controls and ensuring appropriate storage conditions, the levels of this compound can be effectively managed, thereby ensuring the quality, safety, and efficacy of valsartan drug products. This technical guide provides the necessary foundational knowledge for professionals in the pharmaceutical industry to address the challenges associated with this impurity.

References

- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. d-nb.info [d-nb.info]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. scielo.br [scielo.br]

- 8. asianjpr.com [asianjpr.com]

- 9. Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique - ProQuest [proquest.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Devaleryl Valsartan Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devaleryl Valsartan Impurity, also known as Valsartan Impurity B, is a significant process-related impurity and degradation product of Valsartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, a thorough understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods for its detection and quantification, as well as for controlling its levels in Valsartan drug substances and products. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its formation pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive overview for researchers.

| Property | Value | Reference |

| Chemical Name | (2S)-3-methyl-2-({[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}amino)butanoic acid | [1] |

| Synonyms | Valsartan Desvaleryl Impurity, Des(oxopentyl) Valsartan, Valsartan Impurity B | [2][3] |

| CAS Number | 676129-92-3 | [4] |

| Molecular Formula | C₁₉H₂₁N₅O₂ | [4] |

| Molecular Weight | 351.40 g/mol | [3][5] |

| Physical Appearance | White to off-white solid | [5] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 598.2 ± 60.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 2.29 ± 0.13 | [4] |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL | [2] |

| Storage | Store at 2-8°C |

Formation Pathway

This compound is primarily formed through the acid-catalyzed hydrolysis of the N-pentanoyl group of Valsartan.[2] This degradation pathway is a critical consideration during the manufacturing process and storage of Valsartan.

Experimental Protocols

Accurate and reliable analytical methods are essential for the identification and quantification of this compound. The following sections provide detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other potential impurities.

Instrumentation:

-

HPLC system with a UV or PDA detector.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8] The specific gradient or isocratic ratio should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 230 nm.[10]

-

Injection Volume: 10 µL.[11]

-

Column Temperature: 30°C.[11]

Sample Preparation:

-

Prepare a stock solution of the Valsartan sample (drug substance or formulation) in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare a standard solution of this compound in the same diluent.

-

For quantification, a calibration curve should be prepared using a series of dilutions of the standard solution.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed amount of the impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the protons. This will help in identifying the different functional groups and their connectivity.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the connectivity between protons and carbons, confirming the overall structure.

Data Analysis: The obtained spectra should be compared with the expected chemical shifts and coupling constants for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Instrumentation:

-

Mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[12]

Method:

-

Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound, the expected [M+H]⁺ is m/z 352.4.[12]

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This provides structural information by identifying characteristic fragment ions.

Data Analysis: The fragmentation pattern can be analyzed to propose fragmentation pathways, which should be consistent with the known structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

References

- 1. niainnovation.in [niainnovation.in]

- 2. caymanchem.com [caymanchem.com]

- 3. Valsartan Desvaleryl Impurity | CAS No- 676129-92-3 | Simson Pharma Limited [simsonpharma.com]

- 4. Valsartan Desvaleryl Impurity | 676129-92-3 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:676129-92-3 | Chemsrc [chemsrc.com]

- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. ajpaonline.com [ajpaonline.com]

- 11. CN104072433A - Hydrolysable impurity compound of valsartan and preparation method, detection method and use thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic data (NMR, MS, IR) for Devaleryl Valsartan Impurity characterization.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The meticulous identification and characterization of impurities are critical in pharmaceutical development to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Devaleryl Valsartan, an impurity of the widely prescribed antihypertensive drug Valsartan, requires thorough spectroscopic analysis for its unambiguous identification. This guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and detailed experimental protocols for the characterization of Devaleryl Valsartan.

Devaleryl Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a key impurity that can arise during the synthesis or degradation of Valsartan.[1][2] Its structural elucidation relies on the synergistic application of modern analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from mass spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for Devaleryl Valsartan.

Table 1: Mass Spectrometry Data for Devaleryl Valsartan

| Ion | m/z (Observed) | Interpretation |

| [M+H]⁺ | 352 | Protonated molecule of Devaleryl Valsartan |

| Daughter Ions (from MS/MS) | 235, 207 | Characteristic fragments of the biphenylmethyl-tetrazole moiety |

Note: The mass spectrometry data is corroborated by studies on Valsartan degradation, which identified a compound with m/z 352 corresponding to the loss of the valeryl group.[3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Devaleryl Valsartan

The following are predicted chemical shifts based on the analysis of closely related Valsartan impurities. The numbering scheme is provided in the structural diagram below.

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| 1 | ~0.9 (d) | ~18-19 |

| 2 | ~1.0 (d) | ~18-19 |

| 3 | ~2.2 (m) | ~30-31 |

| 4 | ~3.5 (d) | ~65-67 |

| 5 | - | ~175-178 |

| 6 | ~4.0 (s) | ~50-52 |

| 8, 12 | ~7.1 (d) | ~128-130 |

| 9, 11 | ~7.0 (d) | ~128-130 |

| 10 | - | ~140-142 |

| 13 | - | ~140-142 |

| 14 | ~7.5 (d) | ~129-131 |

| 15 | ~7.6 (t) | ~130-132 |

| 16 | ~7.6 (t) | ~130-132 |

| 17 | ~7.9 (d) | ~127-129 |

| 18 | - | ~141-143 |

| 19 | - | ~160-165 |

Table 3: Key Infrared (IR) Absorption Bands for Devaleryl Valsartan

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2500 | O-H stretch (Carboxylic acid) |

| 3300-3200 | N-H stretch (Secondary amine and Tetrazole) |

| 3050-3000 | C-H stretch (Aromatic) |

| 2980-2850 | C-H stretch (Aliphatic) |

| ~1720 | C=O stretch (Carboxylic acid) |

| 1600-1450 | C=C stretch (Aromatic) |

| ~1550 | N-H bend (Secondary amine) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is essential for the separation and identification of Devaleryl Valsartan from the API and other impurities.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate : Typically around 0.8-1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Column Temperature : Maintained at a constant temperature, for instance, 25-30 °C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive electrospray ionization (ESI+) is generally preferred for Valsartan and its impurities.[3]

-

Capillary Voltage : Approximately 3.0-4.0 kV.

-

Cone Voltage : Around 20-40 V.

-

Source Temperature : Typically 120-150 °C.

-

Desolvation Gas Flow and Temperature : Dependent on the instrument, but generally around 600-800 L/hr and 350-450 °C, respectively.

-

Data Acquisition : Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity of atoms.

-

Instrumentation : A high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

Sample Preparation :

-

Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of all carbon signals.

-

-

2D NMR Experiments :

-

Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.

-

-

Data Acquisition :

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.

-

Logical Workflow for Impurity Characterization

The following diagram illustrates the logical workflow for the characterization of Devaleryl Valsartan impurity.

References

Potential Toxicological Profile of Devaleryl Valsartan Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devaleryl Valsartan Impurity, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known process impurity and degradation product of the angiotensin II receptor antagonist, valsartan.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety. This technical guide provides an in-depth analysis of the potential toxicological profile of this compound, drawing upon available data for structurally related compounds, regulatory guidelines, and in silico predictive methods.

The recent focus on impurities in the "sartan" class of drugs has been intense, primarily due to the detection of potentially genotoxic nitrosamine impurities such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][4] It is therefore crucial to rigorously evaluate the toxicological potential of all impurities, including non-nitrosated compounds like this compound, to ensure the safety and quality of valsartan-containing medicines.

Regulatory Framework for Impurity Qualification

The qualification of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2). This guideline outlines the thresholds at which impurities must be reported, identified, and qualified. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.

Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. If an impurity exceeds the qualification threshold and is not a significant metabolite, further toxicological evaluation is typically required.

Assessment of Genotoxic Potential

A primary concern for any pharmaceutical impurity is its potential for genotoxicity, as this can indicate carcinogenic potential. The evaluation of genotoxicity is often conducted in a step-wise manner, starting with in vitro tests.

Evidence from a Structurally Related Analogue: N-Nitroso-Devaleryl Valsartan

While direct mutagenicity data for this compound is not publicly available, a comprehensive genotoxicity assessment has been conducted on its N-nitroso derivative, (S)-2-(((2'-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic acid.[5][6] This is a critical piece of information, as the introduction of a nitroso group often increases the genotoxic potential of a molecule.

A study investigating this N-nitroso analogue reported the following findings:

-

Ames Test (in vitro): The compound was found to be devoid of mutagenic potential in a non-GLP bacterial reverse mutation assay (Ames test).[5][6]

-

Transgenic Rodent (TGR) Gene Mutation Assay (in vivo): The impurity was not mutagenic in a Muta™Mouse study, a sensitive in vivo assay for detecting gene mutations.[5][6]

The negative results in both in vitro and in vivo mutagenicity assays for the N-nitrosated form of Devaleryl Valsartan provide a strong indication that the non-nitrosated this compound is also unlikely to be mutagenic. According to ICH M7 guidelines, an impurity that is not mutagenic in the Ames test may be classified as a Class 5 impurity, meaning it can be controlled at the levels established by ICH Q3A/B guidelines.[5]

In Silico Toxicology Predictions

In the absence of experimental data, in silico (computational) toxicology models can provide valuable insights into the potential toxicity of a compound.[7][8] These models use the chemical structure of a substance to predict its potential to cause various types of toxicity, including mutagenicity.

A variety of software tools are available for this purpose, including:

-

DEREK (Deductive Estimation of Risk from Existing Knowledge): Identifies structural alerts for toxicity based on a knowledge base of structure-toxicity relationships.[9]

-

Sarah Nexus: A statistical-based system for predicting mutagenicity.

-

TEST (Toxicity Estimation Software Tool): A suite of tools for predicting various toxicological endpoints.[7]

-

ProTox-II and Lazar: Web-based platforms for predicting toxicity.[7]

While a formal in silico assessment of this compound is not publicly available, it is a standard approach used in the pharmaceutical industry to prioritize testing and support risk assessments for impurities. Given the lack of structural alerts typically associated with mutagenicity (e.g., aromatic nitro groups, N-nitroso moieties, alkylating agents) in the this compound structure, it is predicted that in silico models would likely classify it as non-mutagenic.

General Toxicological Profile

Beyond genotoxicity, a comprehensive toxicological profile includes an assessment of acute, repeated-dose, and reproductive toxicity.

Available Data

A publicly available Safety Data Sheet (SDS) for this compound indicates that there is "No data available" for most toxicological endpoints, including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity.[10] The compound is described as a "Pharmaceutical related compound of unknown potency."[10] This highlights the significant lack of direct experimental data on the general toxicity of this impurity.

In Silico Predictions for General Toxicity

In silico tools can also be used to predict other toxicological endpoints. These predictions can help to identify potential hazards that may require further investigation. For this compound, predictions would likely focus on endpoints such as hepatotoxicity, cardiotoxicity, and developmental toxicity, given the therapeutic class of the parent drug.

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key toxicological studies that would be required for its qualification, should it exceed the ICH thresholds.

Bacterial Reverse Mutation Assay (Ames Test)

This is a widely used in vitro test for identifying gene mutations.

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

-

Methodology:

-

Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted and compared to a negative control. Positive controls are also included to ensure the validity of the test system.

-

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect chromosomal damage or damage to the mitotic apparatus in vivo.

-

Principle: The test substance is administered to rodents (usually mice or rats). The animals are then euthanized, and bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

-

Methodology:

-

Animal Model: Typically, young adult mice or rats of a defined strain are used.

-

Dose Administration: The test substance is administered, usually by oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation and Staining: Smears are prepared and stained to visualize the erythrocytes and micronuclei.

-

Analysis: A large number of immature (polychromatic) erythrocytes are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

Signaling Pathways and Workflows

Angiotensin II Signaling Pathway (Target of Parent Drug)

Valsartan, the parent drug, is an angiotensin II receptor blocker (ARB).[11] It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[11] While this compound is structurally related to valsartan, its pharmacological activity at the AT1 receptor is not well characterized. It is generally assumed that impurities have significantly less or no pharmacological activity compared to the API.

Figure 1. Simplified Angiotensin II signaling pathway and the site of action of Valsartan.

Workflow for Toxicological Risk Assessment of a Pharmaceutical Impurity

The logical workflow for assessing the toxicological risk of a pharmaceutical impurity like this compound follows a structured approach, integrating regulatory guidelines, in silico predictions, and in vitro/in vivo testing as needed.

Figure 2. Logical workflow for the toxicological risk assessment of a pharmaceutical impurity.

Conclusion and Recommendations

Based on the available evidence, the potential toxicological profile of this compound can be summarized as follows:

-

General Toxicity: There is a lack of publicly available data on the general toxicological effects of this impurity.[10]

Recommendations for Drug Development Professionals:

-

Control within ICH Limits: The primary strategy should be to control the level of this compound in the valsartan API and finished drug product to be at or below the ICH Q3A(R2) identification threshold.

-

Risk Assessment for Levels Above Thresholds: If levels exceed the qualification threshold, a comprehensive risk assessment should be performed. This would ideally begin with an in silico toxicology assessment for mutagenicity and other key endpoints.

-

Targeted Testing: If the in silico assessment is inconclusive or raises concerns, or if required by regulatory authorities, a bacterial reverse mutation (Ames) test should be conducted as the first step in experimental evaluation. Given the strong negative data on the N-nitroso analogue, a negative Ames test result for this compound would provide substantial evidence of its lack of mutagenic potential.

-

Documentation: All efforts to characterize, quantify, and assess the toxicological risk of this impurity should be thoroughly documented to support regulatory filings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. antonpottegaard.dk [antonpottegaard.dk]

- 3. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities - BASG [basg.gv.at]

- 4. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. svkm-iop.ac.in [svkm-iop.ac.in]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Relevance of Valsartan Impurities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in valsartan and other sartan medications has prompted global regulatory action and intensive scientific investigation.[1][2][3][4][5] These impurities are classified as probable human carcinogens, raising significant concerns about patient safety.[1][4][6][7] This technical guide provides an in-depth analysis of the pharmacological relevance of these impurities, focusing on their mechanisms of toxicity, the analytical methods for their detection, and the toxicological assays used for their evaluation. Quantitative data on regulatory limits and toxicological potency are presented, alongside detailed experimental protocols to support research and development efforts in ensuring the safety and quality of pharmaceutical products.

The Genesis of Nitrosamine Impurities in Sartans

The formation of nitrosamine impurities in sartans is often an unintended consequence of the manufacturing process.[2][8] Specifically, the synthesis of the tetrazole ring, a key structural feature of many sartan drugs like valsartan, frequently employs sodium nitrite.[6][8][9] If the reaction conditions involve secondary or tertiary amines, often present as solvents (like dimethylformamide - DMF) or as degradants of solvents, a reaction can occur that generates N-nitrosamines.[8][9][10] The initial discovery of NDMA in valsartan from one manufacturer was traced back to a change in the synthesis process.[1][3][8] This has led to a comprehensive review of manufacturing processes for all sartan-containing medicines by regulatory agencies worldwide.[4][6][11][12]

Key Pharmacologically Relevant Impurities

While several nitrosamines have been identified, the most significant and well-studied impurities in valsartan are:

-

N-Nitrosodimethylamine (NDMA): A potent mutagenic carcinogen classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans."[6][7]

-

N-Nitrosodiethylamine (NDEA): Also classified as a Group 2A probable human carcinogen, NDEA shares a similar mechanism of toxicity with NDMA.[4][6][13]

Other nitrosamine impurities detected in the sartan class of drugs include N-nitroso-N-methyl-4-aminobutyric acid (NMBA), N-nitrosodiisopropylamine (NDIPA), and N-nitrosoethylisopropylamine (NEIPA).[1][6]

Mechanism of Genotoxicity and Carcinogenicity

The primary pharmacological concern with nitrosamine impurities is their genotoxic and carcinogenic potential.[13][14] This toxicity is not inherent to the parent compound but arises from its metabolic activation.

4.1 Metabolic Activation Pathway

N-nitrosamines like NDMA and NDEA require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2A6, to exert their genotoxic effects.[13][14][15][16] The activation process proceeds as follows:

-

α-Hydroxylation: The CYP enzyme hydroxylates the carbon atom adjacent (alpha) to the nitroso group.[14][16][17]

-

Formation of Unstable Intermediates: This creates an unstable α-hydroxynitrosamine intermediate.[14][15][17]

-

Generation of Electrophilic Diazonium Ions: The intermediate spontaneously decomposes, releasing an aldehyde (e.g., formaldehyde from NDMA, acetaldehyde from NDEA) and forming a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from NDMA).[14][16][17]

4.2 DNA Adduct Formation and Mutagenesis

The resulting diazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts.[16][18][19][20] Key adducts formed by NDMA include O⁶-methylguanine and N⁷-methylguanine.[17]

-

O⁶-methylguanine: This adduct is particularly mutagenic because it mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[14]

-

Formaldehyde-induced Damage: The formaldehyde released during metabolic activation can also damage DNA by forming its own adducts and cross-links.[21]

If these DNA adducts are not repaired by cellular mechanisms, such as the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), they can lead to permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes), initiating the process of carcinogenesis.[17]

Quantitative Data and Regulatory Limits

Regulatory agencies have established acceptable intake (AI) limits for nitrosamine impurities to mitigate the potential cancer risk.[22] These limits are based on a lifetime cancer risk of 1 in 100,000.[11][23]

| Impurity | Acceptable Intake (AI) Limit (ng/day) | Carcinogenic Potency (TD50 in rats, mg/kg/day) | Regulatory Agency |

| NDMA | 96.0[11][12][24] | 0.0959 | EMA, FDA |

| NDEA | 26.5[11][12][24] | 0.0326 | EMA, FDA |

| NMBA | 96.0[24] | 0.0959 (by analogy to NDMA) | FDA |

| NDIPA | 26.5 | 0.027 (by analogy to NDEA) | EMA |

| NEIPA | 26.5 | 0.027 (by analogy to NDEA) | EMA |

Table 1: Regulatory Acceptable Intake (AI) Limits and Toxicological Data for Key Nitrosamine Impurities. TD50 (Toxic Dose 50%) is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals at the end of a standard lifespan.[23][25][26] Data is compiled from various regulatory and scientific sources.[11][12][24][27]

Experimental Protocols

The detection and toxicological assessment of valsartan impurities require sensitive and specific methodologies.

6.1 Analytical Detection and Quantification

The primary methods for detecting and quantifying nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products are based on chromatography coupled with mass spectrometry.[28]

Protocol: LC-MS/MS Method for Nitrosamine Quantification

This protocol is a generalized representation based on methods published by regulatory bodies and in scientific literature.[2][9][29]

-

Objective: To quantify NDMA, NDEA, and other nitrosamines in valsartan drug substance or product.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[9][28][29]

-

Sample Preparation:

-

Accurately weigh a portion of the ground valsartan tablet or API.

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of dichloromethane and water).

-

Vortex and sonicate to ensure complete dissolution.

-

Centrifuge to pelletize excipients.

-

Filter the supernatant through a 0.22 µm or 0.45 µm filter into an autosampler vial.[30]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 mm x 150 mm).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[9]

-

Gradient: A time-programmed gradient elution is used to separate the nitrosamines from the API and other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.[9]

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nitrosamine.[30]

-

MRM Transitions (Example):

-

NDMA: m/z 75.1 → 43.1

-

NDEA: m/z 103.1 → 45.1

-

-

-

Quantification: A calibration curve is generated using certified reference standards of the nitrosamines. The concentration in the sample is determined by comparing its peak area to the calibration curve. The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be sufficiently low, often in the parts-per-billion (ppb) range.[2][9]

6.2 Genotoxicity Assessment

In vitro and in vivo assays are crucial for evaluating the genotoxic potential of impurities.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[31]

-

Objective: To determine if valsartan impurities can induce point mutations in specific strains of Salmonella typhimurium.

-

Principle: The test uses several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on a histidine-deficient medium.

-

Methodology:

-

Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.

-

Metabolic Activation: Since nitrosamines require metabolic activation, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[31]

-

Procedure (Plate Incorporation Method):

-

The test substance, the bacterial culture, and the S9 mix (if required) are combined in molten top agar.

-

The mixture is poured onto a minimal glucose agar plate (lacking histidine).

-

Plates are incubated for 48-72 hours at 37 °C.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

-

Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[32][33]

-

Objective: To assess the potential of nitrosamine impurities to cause clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.

-

Cell Line: A metabolically competent cell line, such as human HepaRG cells, is often used to ensure the impurity is appropriately metabolized.[32][34] 3D spheroid cultures of HepaRG cells have shown greater sensitivity than 2D cultures.[32]

-

Methodology:

-

Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).[32]

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage, allowing for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

-

Scoring: Binucleated cells are scored under a microscope for the presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm separate from the main nucleus.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic response.[32]

-

Conclusion and Outlook

The presence of N-nitrosamine impurities in valsartan has underscored the critical importance of understanding the pharmacological relevance of impurities in pharmaceutical products. The genotoxic and carcinogenic nature of NDMA and NDEA, driven by their metabolic activation to DNA-alkylating agents, poses a significant risk that necessitates stringent control.[13][16] This guide has outlined the core mechanisms of toxicity, provided quantitative regulatory standards, and detailed the essential experimental protocols for detection and toxicological evaluation. For researchers and drug development professionals, a holistic approach that integrates process chemistry control, advanced analytical surveillance, and robust toxicological assessment is paramount.[8] Future work will likely focus on developing more sensitive analytical methods, refining in silico and in vitro models to better predict genotoxicity, and implementing manufacturing processes that inherently avoid the formation of these hazardous impurities.[31][35]

References

- 1. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of genotoxic N-nitrosamines in active pharmaceutical ingredients and market authorized products in low abundance by means of liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Valsartan recall: global regulatory overview and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Information Note Nitrosamine impurities [who.int]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. catsci.com [catsci.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines - ECA Academy [gmp-compliance.org]

- 12. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities - BASG [basg.gv.at]

- 13. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. DNA adduct - Wikipedia [en.wikipedia.org]

- 19. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. dcatvci.org [dcatvci.org]

- 23. fda.gov [fda.gov]

- 24. researchgate.net [researchgate.net]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. veeprho.com [veeprho.com]

- 27. Limits calculation a true mystery, help to understand NMPA? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 28. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 30. shimadzu.com [shimadzu.com]

- 31. fda.gov [fda.gov]

- 32. fda.gov [fda.gov]

- 33. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

Degradation Pathways of Valsartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. Understanding the stability of valsartan under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document summarizes findings from forced degradation studies, detailing the degradation products formed under acidic, alkaline, oxidative, thermal, and photolytic stress, and provides insights into the analytical methodologies used for their identification and quantification.

Executive Summary

Valsartan is susceptible to degradation under various stress conditions, including acid and base hydrolysis, and oxidation.[1] It is relatively stable under photolytic and thermal stress.[2][3] The primary degradation pathways involve the hydrolysis of the amide bond and modifications to the biphenyl tetrazole moiety. This guide presents a compilation of quantitative data from several studies, outlines the experimental protocols for forced degradation, and provides visual representations of the degradation pathways to facilitate a deeper understanding of the chemical instability of valsartan.

Forced Degradation Studies and Stability Profile

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4] These studies also help in developing stability-indicating analytical methods. Valsartan has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Acidic Degradation

Valsartan demonstrates significant degradation under acidic conditions.[2] Studies have shown that treatment with hydrochloric acid at elevated temperatures leads to the formation of several degradation products.[1][2] One study reported up to 23.61% degradation when valsartan was treated with 1 M HCl at 60°C for 6 hours.[2] Another study identified two major degradation products under acidic hydrolysis with m/z values of 307.40 and 335.41.[5] A key degradation pathway involves the hydrolysis of the amide linkage.[6][7]

Alkaline Degradation

Under alkaline conditions, valsartan also undergoes degradation, though the extent can vary depending on the specific conditions. One study reported 21.38% degradation after treatment with 0.1 M NaOH at room temperature for 2 hours.[1] Another study, however, found no degradation with 1.5 N NaOH.[8] A major degradation product with an m/z of 304.50 has been identified under alkaline stress.[3]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to the degradation of valsartan.[1][2] Degradation of 19.77% was observed after treatment with 30% H₂O₂ at 60°C.[2] Another study using 10% H₂O₂ reported the formation of two degradation products.[1] A degradation product with an m/z of 334.50 has been characterized under oxidative conditions.[3]

Thermal and Photolytic Degradation

Valsartan is generally found to be stable under thermal and photolytic stress conditions.[2][3] One study showed no significant degradation when heated at 80°C.[8] Similarly, exposure to UV light did not result in significant degradation.[3][8] However, one study did report mild degradation under photolysis.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of valsartan under various stress conditions as reported in the literature.

Table 1: Summary of Valsartan Degradation under Different Stress Conditions

| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 60°C | 6 hours | 23.61 | [2] |

| Acid Hydrolysis | 1 M HCl | Reflux | 2 hours | 6.89 | [1] |

| Acid Hydrolysis | 0.1 M HCl | 40°C | - | Significant | [9] |

| Alkaline Hydrolysis | 1 M NaOH | 60°C | 6 hours | No degradation | [2] |

| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp. | 2 hours | 21.38 | [1] |

| Alkaline Hydrolysis | 1.5 N NaOH | - | - | No degradation | [8] |

| Oxidative | 30% H₂O₂ | 60°C | - | 19.77 | [2] |

| Oxidative | 10% H₂O₂ | - | - | 20.47 (total for 2 DPs) | [1] |

| Oxidative | 3% H₂O₂ | - | - | Significant | [3] |

| Thermal | - | 80°C | 2 hours | No degradation | [8] |

| Photolytic | UV light | Room Temp. | - | Mild degradation | [8] |

| Photolytic | - | - | - | No degradation | [3] |

Table 2: Identified Degradation Products of Valsartan

| Stress Condition | m/z of Degradation Product | Proposed Structure/Name | Reference |

| Acid Hydrolysis | 307.40 | Not specified | [5] |

| Acid Hydrolysis | 335.41 | Not specified | [5] |

| Acid Hydrolysis | 350.50 | 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine | [3] |

| Acid Hydrolysis | 306 | Degradation Product 2 | [6][7] |

| Acid Hydrolysis | 352 | Degradation Product 1 | [6][7] |

| Alkaline Hydrolysis | 304.50 | Not specified | [3] |

| Oxidative | 334.50 | N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the forced degradation of valsartan.

Preparation of Stock and Sample Solutions

-

Stock Solution: A standard stock solution of valsartan is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of around 1000 µg/mL or 0.5 mg/mL.[1][8]

-

Sample Solutions for Degradation: For each stress condition, an aliquot of the stock solution is diluted with the respective stressor to a final concentration typically ranging from 10 µg/mL to 100 µg/mL.[2][8]

Forced Degradation Procedures

-

Acid Hydrolysis: An aliquot of the stock solution is treated with hydrochloric acid (typically 0.1 M to 1.5 N HCl) and may be kept at room temperature or heated (e.g., 60°C or under reflux) for a specified period (e.g., 2 to 6 hours).[1][2][8] The solution is then neutralized with a base (e.g., NaOH).[2]

-

Alkaline Hydrolysis: A similar procedure to acid hydrolysis is followed, using a base such as sodium hydroxide (typically 0.1 M to 1.5 N NaOH).[1][2][8] The solution is then neutralized with an acid (e.g., HCl).[2]

-

Oxidative Degradation: The stock solution is treated with hydrogen peroxide (typically 3% to 30% H₂O₂) and may be heated (e.g., at 60°C) for a certain duration.[1][2][8]

-

Thermal Degradation: The solid drug substance or a solution of the drug is exposed to high temperatures (e.g., 50°C to 80°C) for a defined period.[2][8]

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., in a UV cabinet at 320–400 nm) for a specified duration or until a certain illumination level is reached.[8]

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing valsartan and its degradation products.[2][8][10]

-

Mobile Phase: A mixture of an acidic buffer (e.g., sodium dihydrogen orthophosphate adjusted to an acidic pH) and an organic solvent like acetonitrile or methanol is commonly employed in an isocratic elution mode.[2][10]

-

Detection: UV detection is typically performed at a wavelength around 250 nm or 230 nm.[4][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and characterization of degradation products by providing mass-to-charge ratio (m/z) information.[3][5][6][7] UPLC/Q-TOF-MS has been used for accurate mass measurements and fragmentation studies.[3][12]

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of valsartan under different stress conditions.

General Degradation Logic

References

- 1. akjournals.com [akjournals.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. asianjpr.com [asianjpr.com]

- 4. hrpub.org [hrpub.org]

- 5. acgpubs.org [acgpubs.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianjpr.com [asianjpr.com]

Stability of Valsartan and Its Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of valsartan, a widely used angiotensin II receptor blocker (ARB), and the formation of its impurities under various stress conditions. Understanding the degradation pathways and impurity profile of an active pharmaceutical ingredient (API) like valsartan is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and visualizes relevant pathways and workflows to support research and development efforts in this area.

Forced Degradation Studies of Valsartan

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. This information is vital for developing stability-indicating analytical methods and for understanding how the drug product might behave under various storage and handling conditions. Valsartan has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Summary of Quantitative Data

The stability of valsartan under different stress conditions varies, with significant degradation observed under oxidative and acidic conditions at elevated temperatures. The following tables summarize the quantitative results from various forced degradation studies.

Table 1: Summary of Valsartan Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Valsartan | Reference(s) |

| Acid Hydrolysis | 1 M HCl | 6 hours | 60 °C | 23.61% | [1] |

| 1 N HCl | 3.5 hours | 100 °C (reflux) | Complete Degradation | [2] | |

| 0.1 M HCl | 2 hours | Room Temp. | 6.89% | [3] | |

| 1 M HCl | 2 hours | Reflux | 58.35% | [3] | |

| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp. | 21.38% | [3] |

| 1 M NaOH | 6 hours | 60 °C | No additional peak | [1] | |

| Oxidative Degradation | 7% H₂O₂ | 6 hours | 60 °C | 19.77% | [1] |

| 10% H₂O₂ | - | Room Temp. | Mild Degradation | [4] | |

| 10% H₂O₂ | - | - | 6.25% and 14.22% (two products) | [3] | |

| Thermal Degradation | Dry Heat | 6 hours | 60 °C | No additional peak | [1] |

| Photolytic Degradation | UV light | 8 hours | 254 nm | No Degradation | [1] |

| UV cabinet | - | 320-400 nm | Mild Degradation | [4] |

Note: The extent of degradation can vary based on the specific experimental conditions such as the concentration of the drug, the strength of the stress agent, and the analytical method used for quantification.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. This section outlines the typical experimental protocols for forced degradation of valsartan and the analytical methods used for its analysis.

Forced Degradation Protocols

The following are representative protocols for subjecting valsartan to various stress conditions:

-

Acid Hydrolysis: A stock solution of valsartan (e.g., 0.05 mg/mL) is treated with an equal volume of 1 M HCl. The mixture is then heated in a water bath at 60°C for 6 hours. After the specified time, the solution is neutralized with an equivalent amount of 1 M NaOH and diluted with the mobile phase for HPLC analysis.[1]

-

Alkaline Hydrolysis: A stock solution of valsartan is treated with 1.5 N NaOH. The solution is kept at room temperature for a specified period (e.g., 2 hours) and then neutralized with the corresponding acid before dilution and analysis.[4]

-

Oxidative Degradation: A stock solution of valsartan is treated with a solution of hydrogen peroxide (e.g., 3.0% or 10%). The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a defined period.[1][4]

-

Thermal Degradation: Valsartan powder is placed in a petri dish and kept in a hot air oven at a specific temperature (e.g., 60°C or 80°C) for a set duration (e.g., 2-6 hours).[1][4]

-

Photolytic Degradation: Valsartan powder or a solution of valsartan is exposed to UV light in a photostability chamber. The exposure can be for a specific duration (e.g., 8 hours) or until a certain illumination level is reached (e.g., ≥210 Wh/m² at 320–400 nm).[1][4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate and quantify valsartan from its degradation products. The following table summarizes typical HPLC parameters used in the analysis of valsartan and its impurities.

Table 2: Typical HPLC Method Parameters for Valsartan Stability Studies

| Parameter | Description |

| Column | Inertsil ODS-3 (4.0 x 125 mm, 5µm) or Symmetry C18 (250mm × 4.6mm, 5µ) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 50 mM NaH₂PO₄, pH 2.6) and an organic solvent (e.g., methanol or acetonitrile) in various ratios (e.g., 35:65 v/v).[5] |

| Flow Rate | Typically 1.0 mL/min.[5] |

| Detector | Diode Array Detector (DAD) or UV detector at a wavelength of 254 nm.[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following sections provide Graphviz diagrams for the mechanism of action of valsartan and a typical workflow for forced degradation studies.

Valsartan Mechanism of Action

Valsartan is an angiotensin II receptor blocker that selectively inhibits the binding of angiotensin II to the AT1 receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

Caption: Valsartan's role in the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for Forced Degradation Studies

The process of conducting forced degradation studies follows a systematic workflow, from stress sample preparation to data analysis.

Caption: A typical workflow for conducting forced degradation studies of valsartan.

Conclusion

This technical guide has summarized the critical aspects of valsartan's stability and impurity profiling. The provided data and protocols offer a valuable resource for researchers and professionals in drug development. The susceptibility of valsartan to degradation, particularly under oxidative and strong acidic conditions, highlights the importance of careful formulation and storage considerations. The detailed experimental workflows and analytical methods serve as a foundation for developing and validating robust stability-indicating assays. A thorough understanding of these factors is paramount for ensuring the quality, safety, and therapeutic efficacy of valsartan-containing drug products.

References

Devaleryl Valsartan Impurity: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Devaleryl Valsartan Impurity, a critical compound encountered in the synthesis and stability studies of the widely used antihypertensive drug, Valsartan. While primarily known as a degradation product, its role as a potential intermediate and a key impurity necessitates a thorough understanding for process optimization and quality control in pharmaceutical development.

Introduction to this compound

This compound, chemically known as (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid, is a significant related substance of Valsartan.[1] It is recognized as Valsartan EP Impurity D. This compound is primarily formed through the hydrolysis of the N-pentanoyl group of Valsartan, a reaction that can occur under acidic conditions.[1] Therefore, its presence in the final active pharmaceutical ingredient (API) is a critical quality attribute that needs to be monitored and controlled. While not a conventional synthetic intermediate that is intentionally isolated and used in a subsequent step, its formation and potential further reactions are of great interest in understanding the stability and degradation pathways of Valsartan.

Chemical Properties:

| Property | Value |

| Chemical Name | (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid |

| Synonyms | Valsartan Desvaleryl Impurity, Valsartan EP Impurity D, Des(oxopentyl) Valsartan |

| CAS Number | 676129-92-3 |

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 351.40 g/mol |

| Appearance | White to off-white solid |

Formation of this compound as a Degradation Product